molecular formula C22H32O3 B593932 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid CAS No. 90780-50-0

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid

Cat. No.: B593932
CAS No.: 90780-50-0
M. Wt: 344.5 g/mol
InChI Key: SWTYBBUBEPPYCX-RRQCUPCBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions . Chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound is less common and usually involves large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity .

Mechanism of Action

The mechanism of action of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid can be compared with other hydroxylated fatty acids:

Conclusion

This compound is a versatile compound with significant roles in biological processes and potential applications in various fields. Its unique structure and reactivity make it a valuable subject of study in scientific research.

Properties

CAS No.

90780-50-0

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13E,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16+/t21-/m1/s1

InChI Key

SWTYBBUBEPPYCX-RRQCUPCBSA-N

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C/C/C=C\C/C=C\C/C=C\CCC(=O)O)O

SMILES

CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O

Synonyms

10-hydroxy Docosahexaenoic Acid; (±)10-HDoHE

Origin of Product

United States
Customer
Q & A

Q1: What is significant about the presence of 10R-HDHA in Euphausia pacifica?

A1: While not as abundant as other omega-3 fatty acids like eicosapentaenoic acid (EPA), Euphausia pacifica uniquely contains 10R-HDHA in measurable quantities []. This is significant because obtaining sufficient amounts of 10R-HDHA for research has been a challenge. The discovery of E. pacifica as a source opens up possibilities for further investigation into its potential biological activities.

Q2: What method did the researchers use to obtain 10R-HDHA from Euphausia pacifica?

A2: The researchers developed a novel purification method using enzymatic production within the krill themselves []. This method allowed them to isolate a significant amount of 10R-HDHA (5.6 mg) from a relatively small amount of krill (1 kg) [], which could be crucial for future research endeavors.

Q3: What is the next step in researching 10R-HDHA now that a viable source and extraction method have been identified?

A3: The next step is to conduct in vivo experiments to evaluate the biological activities of 10R-HDHA []. This will help determine its potential benefits for human health and could lead to the development of new therapeutic applications.

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